molecular formula C19H22FN3O4 B13433178 1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 185460-67-7

1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B13433178
CAS No.: 185460-67-7
M. Wt: 375.4 g/mol
InChI Key: YGBYEXPGFQCERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. Enrofloxacin N-Oxide Hydrochloride is primarily used to treat bacterial infections in animals, particularly in livestock and poultry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin N-Oxide Hydrochloride involves the oxidation of enrofloxacin. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality into the enrofloxacin molecule .

Industrial Production Methods: Industrial production of Enrofloxacin N-Oxide Hydrochloride typically involves large-scale oxidation processes. The reaction is carried out in a batch reactor where enrofloxacin is treated with an oxidizing agent in the presence of a solvent. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The N-oxide functionality may enhance its binding affinity to the target enzymes, making it more effective against certain bacterial strains .

Comparison with Similar Compounds

Properties

CAS No.

185460-67-7

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)

InChI Key

YGBYEXPGFQCERP-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Origin of Product

United States

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